1-Chloro-2-(difluoromethoxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(difluoromethoxy)-4-methylbenzene is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a methyl group
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of 1-Chloro-2-(difluoromethoxy)-4-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with chlorodifluoromethane in the presence of a base, followed by chlorination. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
Temperature: 50-80°C
Reaction Time: 12-24 hours
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The difluoromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and methoxy-substituted compounds.
Mechanism of Action
The mechanism by which 1-Chloro-2-(difluoromethoxy)-4-methylbenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-Chloro-2-(difluoromethoxy)-4-methylbenzene can be compared with similar compounds such as:
1-Chloro-2-(difluoromethoxy)benzene: Lacks the methyl group, resulting in different chemical and physical properties.
1-Chloro-4-methylbenzene:
2-Chloro-4-methylphenol: Contains a hydroxyl group instead of the difluoromethoxy group, leading to different chemical behavior.
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQWWFRWHKYEAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.